molecular formula C14H12O9S2 B13408926 trans-Resveratrol 3,4'-disulfate CAS No. 858187-20-9

trans-Resveratrol 3,4'-disulfate

Cat. No.: B13408926
CAS No.: 858187-20-9
M. Wt: 388.4 g/mol
InChI Key: DHYDAGFKCXRMSL-OWOJBTEDSA-N
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Description

trans-Resveratrol 3,4’-disulfate: is a sulfated derivative of trans-resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Resveratrol 3,4’-disulfate typically involves the sulfation of trans-resveratrol. One common method is the reaction of trans-resveratrol with sulfur trioxide-pyridine complex in anhydrous pyridine, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of trans-Resveratrol 3,4’-disulfate may involve similar sulfation reactions but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: trans-Resveratrol 3,4’-disulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-Resveratrol 3,4’-disulfate involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can influence signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

Uniqueness: trans-Resveratrol 3,4’-disulfate is unique due to its specific sulfation pattern, which can influence its bioavailability and biological activity. The presence of sulfate groups can enhance its solubility and potentially increase its effectiveness in certain biological contexts .

Properties

CAS No.

858187-20-9

Molecular Formula

C14H12O9S2

Molecular Weight

388.4 g/mol

IUPAC Name

[3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C14H12O9S2/c15-12-7-11(8-14(9-12)23-25(19,20)21)2-1-10-3-5-13(6-4-10)22-24(16,17)18/h1-9,15H,(H,16,17,18)(H,19,20,21)/b2-1+

InChI Key

DHYDAGFKCXRMSL-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)OS(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)OS(=O)(=O)O

Origin of Product

United States

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